molecular formula C12H13NOS B13219489 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol

3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol

Cat. No.: B13219489
M. Wt: 219.30 g/mol
InChI Key: AXWXJAAAKINTGO-UHFFFAOYSA-N
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Description

3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C12H13NOS It is characterized by the presence of a thiophene ring, an amino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol typically involves the reaction of thiophen-2-ylmethanamine with 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanamine: A precursor in the synthesis of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol.

    3-Hydroxybenzaldehyde: Another precursor used in the synthesis.

    Thiophene derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-[(thiophen-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C12H13NOS/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2

InChI Key

AXWXJAAAKINTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=CS2

Origin of Product

United States

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